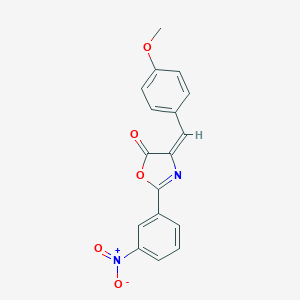
2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one, also known as NBO, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. NBO belongs to the family of oxazolone compounds and has a unique structure that makes it an attractive candidate for various research studies.
Wirkmechanismus
The mechanism of action of 2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, but several studies have suggested that it exerts its anti-cancer activity by inhibiting the activity of various enzymes involved in cancer cell proliferation and survival. This compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme that plays a critical role in DNA replication and repair. Inhibition of topoisomerase II leads to DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. This compound has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective activity by protecting neurons from oxidative stress-induced cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its high potency and specificity towards cancer cells. This compound has been shown to exhibit minimal toxicity towards normal cells, making it an attractive candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can limit its bioavailability and efficacy.
Zukünftige Richtungen
Several future directions for 2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one research can be identified. One potential direction is to explore the use of this compound in combination with other anti-cancer drugs to enhance its efficacy and reduce the risk of drug resistance. Another direction is to investigate the potential of this compound in other disease areas, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential molecular targets for cancer therapy.
Conclusion:
In conclusion, this compound is a synthetic compound with a unique structure that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been extensively studied for its anti-cancer activity, and several studies have reported its potential use in other disease areas. This compound has several advantages and limitations for lab experiments, and several future directions for research can be identified. Overall, this compound is a promising candidate for various scientific research studies, and further research is needed to fully understand its potential applications.
Synthesemethoden
The synthesis of 2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one is a multi-step process that involves the reaction of 2-nitrobenzaldehyde with 4-methoxybenzylamine to form Schiff's base, followed by the reaction of the Schiff's base with chloroacetyl chloride to yield this compound. The synthesis of this compound is a well-established method, and several modifications have been reported in the literature.
Wissenschaftliche Forschungsanwendungen
2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various scientific research areas. One of the most promising applications of this compound is in the field of cancer research. Several studies have reported that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway, which is a key mechanism for programmed cell death.
Eigenschaften
Molekularformel |
C17H12N2O5 |
|---|---|
Molekulargewicht |
324.29 g/mol |
IUPAC-Name |
(4E)-4-[(4-methoxyphenyl)methylidene]-2-(3-nitrophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H12N2O5/c1-23-14-7-5-11(6-8-14)9-15-17(20)24-16(18-15)12-3-2-4-13(10-12)19(21)22/h2-10H,1H3/b15-9+ |
InChI-Schlüssel |
DXIJPQUYRDSLOL-OQLLNIDSSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES |
COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Kanonische SMILES |
COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]-4-nitrobenzohydrazide](/img/structure/B273825.png)
![N'-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]naphthalene-1-carbohydrazide](/img/structure/B273826.png)
![1-Methyl-5-[1-(2,4-dinitrophenylhydrazono)ethyl]furan](/img/structure/B273829.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B273830.png)

![(5E)-5-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B273836.png)
![3-[(4-bromobenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273838.png)
![N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide](/img/structure/B273839.png)
![N-(4-iodophenyl)-3-[(3-pyridinylcarbonyl)hydrazono]butanamide](/img/structure/B273841.png)
![3-ethyl-2-[(4-methoxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273844.png)
![3-allyl-2-[(4-bromophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273848.png)
![3-allyl-2-[(4-bromophenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273849.png)

